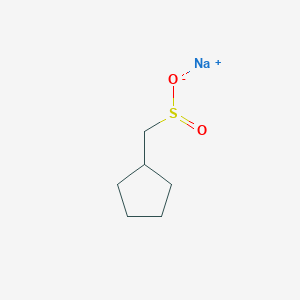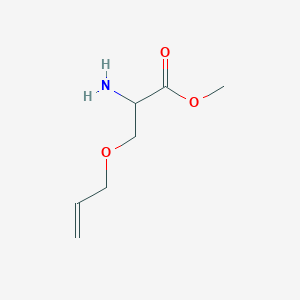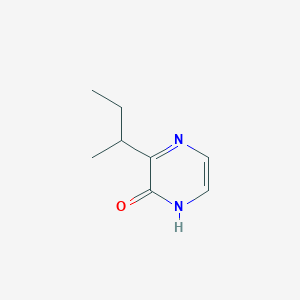
Sodium cyclopentylmethanesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium cyclopentylmethanesulfinate is an organosulfur compound with the molecular formula C₆H₁₁NaO₂S. It is a sodium salt of cyclopentylmethanesulfinic acid and is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium cyclopentylmethanesulfinate typically involves the reaction of cyclopentylmethanesulfinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction can be represented as:
Cyclopentylmethanesulfinic acid+NaOH→Sodium cyclopentylmethanesulfinate+H₂O
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions. The process may include additional purification steps such as recrystallization and filtration to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium cyclopentylmethanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentylmethanesulfonic acid.
Reduction: It can be reduced to cyclopentylmethanethiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Cyclopentylmethanesulfonic acid.
Reduction: Cyclopentylmethanethiol.
Substitution: Various substituted cyclopentylmethane derivatives.
Applications De Recherche Scientifique
Sodium cyclopentylmethanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for sulfinate-binding proteins.
Medicine: Research is ongoing into its potential use as a drug intermediate and in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of sodium cyclopentylmethanesulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, facilitating various chemical transformations. The sulfinic group (-SO₂Na) is particularly reactive, allowing the compound to participate in a wide range of reactions. Molecular targets include enzymes and proteins that interact with sulfinic groups, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
- Sodium methanesulfinate (CH₃SO₂Na)
- Sodium ethanesulfinate (C₂H₅SO₂Na)
- Sodium benzenesulfinate (C₆H₅SO₂Na)
Comparison: Sodium cyclopentylmethanesulfinate is unique due to its cyclopentyl group, which imparts different steric and electronic properties compared to other sulfinates. This uniqueness allows it to participate in specific reactions that other sulfinates may not, making it valuable in specialized applications.
Propriétés
Formule moléculaire |
C6H11NaO2S |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
sodium;cyclopentylmethanesulfinate |
InChI |
InChI=1S/C6H12O2S.Na/c7-9(8)5-6-3-1-2-4-6;/h6H,1-5H2,(H,7,8);/q;+1/p-1 |
Clé InChI |
BKXPMPHNNJADHG-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(C1)CS(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13220843.png)





![2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13220892.png)


![{2-Oxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13220900.png)




